molecular formula C13H15N3S B6432360 N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 2640874-52-6

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B6432360
CAS RN: 2640874-52-6
M. Wt: 245.35 g/mol
InChI Key: HRLIENKGXRYMSW-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

A new one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The most classic method for amine synthesis is Hoffmann alkylation, that is, reaction of ammonia with alkyl halides producing a mixture of primary, secondary, and tertiary amines and ammonium salts .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Safety and Hazards

As for the safety and hazards, it’s important to note that while some 1,3,4-thiadiazole derivatives have shown potential as therapeutic agents, their safety profile would need to be thoroughly evaluated in preclinical and clinical trials before they could be considered for use in humans .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and conducting rigorous safety and efficacy testing.

properties

IUPAC Name

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-16(9-10-5-3-2-4-6-10)13-15-14-12(17-13)11-7-8-11/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLIENKGXRYMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

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